molecular formula C44H43P B14906687 Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane

Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane

Cat. No.: B14906687
M. Wt: 602.8 g/mol
InChI Key: ZAUKRCJINZXKFX-UHFFFAOYSA-N
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Description

Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane is a complex phosphine ligand known for its unique structure and significant role in catalysis. This compound is characterized by its bulky and rigid framework, which provides steric hindrance and electronic properties beneficial for various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative. The process often requires the use of strong bases and inert atmosphere conditions to prevent oxidation and degradation of the phosphine ligand.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and transition metal catalysts for substitution reactions. Typical conditions involve inert atmospheres and controlled temperatures to maintain the integrity of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce various organophosphorus compounds.

Scientific Research Applications

Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of reactions such as cross-coupling and hydrogenation.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and agrochemicals.

    Medicine: Its role in catalysis can be leveraged in the synthesis of complex drug molecules, potentially improving the production of therapeutic agents.

    Industry: The compound’s catalytic properties are valuable in industrial processes, including the production of fine chemicals and polymers.

Mechanism of Action

The mechanism by which Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane exerts its effects involves its interaction with transition metals. The bulky and rigid structure of the ligand provides steric hindrance, which can influence the coordination environment of the metal center. This, in turn, affects the reactivity and selectivity of the catalytic process. The electronic properties of the ligand also play a crucial role in stabilizing the metal center and facilitating various catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Known for its use in palladium-catalyzed cross-coupling reactions.

    2-Dicyclohexylphosphino-2-methoxy-1-phenylnaphthalene: Another phosphine ligand with applications in catalysis.

Uniqueness

Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its specific structural features, which provide a balance of steric and electronic properties. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well.

Properties

Molecular Formula

C44H43P

Molecular Weight

602.8 g/mol

IUPAC Name

dicyclohexyl-[2-(2,6-dinaphthalen-2-ylphenyl)phenyl]phosphane

InChI

InChI=1S/C44H43P/c1-3-18-38(19-4-1)45(39-20-5-2-6-21-39)43-25-12-11-22-42(43)44-40(36-28-26-32-14-7-9-16-34(32)30-36)23-13-24-41(44)37-29-27-33-15-8-10-17-35(33)31-37/h7-17,22-31,38-39H,1-6,18-21H2

InChI Key

ZAUKRCJINZXKFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7

Origin of Product

United States

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